molecular formula C17H14F2N4O B609137 ML297 CAS No. 1443246-62-5

ML297

カタログ番号 B609137
CAS番号: 1443246-62-5
分子量: 328.32
InChIキー: IEKSMUSSYJUQMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea (DFP-MPP) is a synthetic compound that has been studied for its potential therapeutic applications in various areas of medical research. DFP-MPP is a member of the class of compounds known as pyrazoles, which are cyclic five-membered heterocyclic compounds containing three nitrogen atoms. DFP-MPP has been studied for its potential to act as a selective, non-steroidal anti-inflammatory drug (NSAID) and as a potential therapeutic agent in cancer research.

科学的研究の応用

GIRK1ヘテロマーのモジュレーション {svg_1}

ML297は、Gタンパク質依存性内向き整流性K+(GIRK)チャネルの研究において、尿素系活性剤として使用されます。これらのチャネルは、ニューロン(GIRK1/GIRK2またはGIRK1/2)や心臓(GIRK1/GIRK4またはGIRK1/4)など、体内において高度に活性なヘテロテトラマーを形成します。 研究者は、this compoundとその分子スイッチである阻害剤GAT1587を用いることで、サブマイクロ秒分子動力学(MD)シミュレーションにおいてチャネルゲーティング遷移とK+イオン透過を捉えることができました {svg_2}.

GIRK1誘導性カリウム電流の調査 {svg_3}

This compoundは、プルキンエ細胞(PC)におけるGIRK電流の特性を調べ、GIRK1含有チャネルの選択的アゴニストがPC発火とシナプス可塑性に与える影響を調査するために使用されてきました。 This compoundによるGIRKチャネルの活性化は、ナトリウムおよびカルシウムスパイクを抑制することにより、PCの興奮性を低下させます {svg_4}.

神経調節 {svg_5}

This compoundは、登はん線維刺激によって誘発される複合スパイク応答を調節することが判明しています。 これは、GIRKチャネルの動員は、神経調節物質がシナプス強度と膜コンダクタンスを制御し、記憶貯蔵と高次認知機能に関わる神経ネットワークを適切に洗練するために重要なメカニズムであることを示唆しています {svg_6}.

シナプス可塑性 {svg_7}

This compoundは、平行線維-PCシナプスのシナプス可塑性に顕著な影響を与えることが判明しています。 This compoundの適用により、長期増強(LTP)の発現は増加し、長期抑制(LTD)は抑制されました {svg_8}.

ニューロン興奮性の制御 {svg_9}

This compoundは、GIRKチャネルを活性化することにより、多くのニューロンの静止膜電位に寄与し、ニューロン興奮性の制御において重要な役割を果たしています {svg_10}.

創薬 {svg_11}

This compoundは、さまざまなGIRKサブユニット組み合わせに対する効力により、創薬研究で使用されています {svg_12}.

作用機序

Target of Action

ML297, also known as 1-(3,4-difluorophenyl)-3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea, is a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels . Specifically, it targets the GIRK1/2 subunits . GIRK channels are a family of ion channels that play a crucial role in controlling heart rhythm, effects on reward/addiction, and modulation of response to analgesics .

Mode of Action

This compound selectively activates recombinant neuronal GIRK channels containing the GIRK1 subunit . This activation requires phosphatidylinositol-4,5-bisphosphate (PIP2), but is otherwise distinct from receptor-induced, G-protein-dependent channel activation . Two amino acids unique to the pore helix (F137) and second membrane-spanning (D173) domain of GIRK1 were identified as necessary and sufficient for the selective activation of GIRK channels by this compound .

Biochemical Pathways

The activation of GIRK channels by this compound leads to a decrease in neuronal excitability . This is achieved through the opening of potassium channels, which leads to the hyperpolarization of the cell membrane and a decrease in the firing rate of action potentials . This can have downstream effects on various physiological processes, including heart rhythm and response to analgesics .

Result of Action

This compound has been shown to have antiepileptic properties . It has also been found to decrease anxiety-related behavior without sedative or addictive liabilities . Furthermore, this compound has been shown to restore sleep architecture and EEG disruptions, and rescue memory deficits in a mouse model of fragile X syndrome .

Action Environment

The efficacy and stability of this compound can potentially be influenced by various environmental factors, although specific studies on this aspect are limited. It is known that the function of girk channels, the primary target of this compound, can be modulated by various factors including ph, temperature, and the presence of different intracellular and extracellular ions .

特性

IUPAC Name

1-(3,4-difluorophenyl)-3-(5-methyl-2-phenylpyrazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c1-11-9-16(23(22-11)13-5-3-2-4-6-13)21-17(24)20-12-7-8-14(18)15(19)10-12/h2-10H,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKSMUSSYJUQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary molecular target of ML297?

A1: this compound selectively activates GIRK channels, specifically those containing the GIRK1 subunit. [, ]

Q2: How does this compound interact with GIRK channels?

A2: this compound directly activates GIRK channels through a mechanism that requires phosphatidylinositol-4,5-bisphosphate (PIP2) but is distinct from G protein-dependent activation. It binds to specific amino acids (F137 and D173) within the GIRK1 subunit, triggering channel opening. [, , ]

Q3: What are the downstream effects of this compound-mediated GIRK channel activation?

A3: this compound activation of GIRK channels leads to membrane hyperpolarization, decreased neuronal excitability, and reduced neurotransmitter release. [, , , ]

Q4: How does this compound differ from other compounds that modulate GIRK channel activity, like baclofen?

A4: Unlike GABA-B receptor agonists like baclofen, which indirectly activate GIRK channels via G-protein signaling, this compound directly gates the channel. This compound demonstrates a more targeted effect on postsynaptic membranes, potentially leading to fewer side effects. []

Q5: Does this compound affect synaptic plasticity?

A5: Yes, research indicates that this compound can modulate synaptic plasticity. Both the enhancement and inhibition of GIRK channel activity by this compound can alter the induction and maintenance of long-term synaptic plasticity, highlighting the importance of tightly regulated GIRK activity for normal cognitive function. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H14F2N4O, and its molecular weight is 328.32 g/mol. [, ]

Q7: Is there spectroscopic data available for this compound?

A7: While specific spectroscopic details are not provided in the provided research papers, the synthesis and characterization of this compound suggest the utilization of standard spectroscopic techniques like NMR and mass spectrometry. []

Q8: Does this compound have any known catalytic properties?

A8: this compound is not described as possessing catalytic properties. Its primary mode of action involves binding and modulating the activity of GIRK channels. [, , ]

Q9: Have computational methods been used to study this compound and its interactions?

A9: Yes, molecular dynamics simulations have been employed to investigate the binding of this compound and its analogs to GIRK channels. These simulations provide insights into the molecular mechanisms of channel activation and the structural basis for the compound's selectivity. []

Q10: How do structural modifications of this compound affect its activity and selectivity?

A10: Studies utilizing molecular modeling and chemical modifications of this compound have identified key structural elements crucial for its interaction with GIRK channels. Specific amino acid residues in the channel's binding pocket and the chemical structure of the compound influence its potency and selectivity. [, ]

Q11: Are there any specific formulation strategies used to improve the stability, solubility, or bioavailability of this compound?

A11: While specific formulation strategies are not detailed in the provided research, the development of this compound as a potential therapeutic suggests efforts to optimize its delivery and bioavailability.

Q12: What in vitro models have been used to study the effects of this compound?

A12: Researchers have used various in vitro models, including cell lines expressing GIRK channels, hippocampal slices, and primary cultures of neurons, to investigate the electrophysiological effects of this compound on cellular excitability, synaptic transmission, and plasticity. [, , , ]

Q13: What are the key findings from in vivo studies using this compound?

A13: Animal studies have shown that systemic and intracranial administration of this compound can modulate a range of behaviors, including anxiety-related behaviors, sleep architecture, and memory consolidation. [, , , , ]

Q14: Has this compound been tested in clinical trials?

A14: There is no mention of completed clinical trials for this compound in the provided research.

Q15: What is known about the toxicological profile of this compound?

A15: While specific toxicological data is not presented in the provided research, studies indicate that this compound does not appear to induce sedation or addiction-related behaviors in mice, which are common side effects of some other drugs targeting similar pathways. [, ] Further research and preclinical safety assessments would be required to fully elucidate its toxicological profile.

Q16: Have any specific drug delivery strategies been explored for this compound?

A16: While the research does not explicitly mention specific drug delivery approaches for this compound, the successful intracranial administration suggests its ability to cross the blood-brain barrier, at least to some extent. []

Q17: What analytical techniques were used to characterize and study this compound?

A17: While specific details are not provided, the research implies the use of techniques such as electrophysiology (patch-clamp), behavioral assays (e.g., elevated plus maze, fear conditioning), immunohistochemistry, and molecular biology methods (e.g., western blotting, RT-qPCR) to investigate the effects and mechanisms of this compound. [, , , , ]

Q18: What research tools and resources have been instrumental in studying this compound?

A18: The research highlights the importance of tools such as electrophysiology equipment, animal models (specifically mice), viral vectors for gene delivery, and pharmacological agents for manipulating GIRK channel activity. [, , , ]

Q19: What is the significance of this compound in the field of GIRK channel research?

A19: this compound represents a significant advancement in GIRK channel pharmacology as the first potent and selective activator of these channels. Its discovery has provided a valuable tool for investigating the physiological and potential therapeutic roles of GIRK channels in various neurological and cardiovascular conditions. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。